2-Chloro-1-(1-chlorocyclopropyl)ethanone

Description

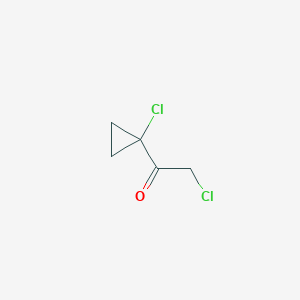

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-(1-chlorocyclopropyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O/c6-3-4(8)5(7)1-2-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHHGLRZRRBYTNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50888254 | |

| Record name | Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

120983-72-4 | |

| Record name | 2-Chloro-1-(1-chlorocyclopropyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120983-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120983724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50888254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1-(1-chlorocyclopropyl)-1-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS 120983-72-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-1-(1-chlorocyclopropyl)ethanone, CAS 120983-72-4, is a highly functionalized ketone that has emerged as a critical intermediate in the synthesis of high-value agrochemicals and pharmaceuticals.[1] Its unique molecular architecture, featuring a strained cyclopropyl ring and two reactive chlorine atoms, provides a versatile platform for constructing complex molecular frameworks.[1][2] This guide offers a comprehensive technical overview, covering its physicochemical properties, industrial synthesis pathways, core reactivity, and primary application as a key building block for the broad-spectrum fungicide, prothioconazole.[3][4] Detailed protocols, mechanistic insights, and analytical methodologies are presented to provide researchers with a practical and in-depth understanding of this important chemical entity.

Introduction: A Keystone Synthetic Intermediate

This compound is an organic compound whose strategic importance lies in its role as a precursor for sophisticated chemical synthesis.[5] The presence of an α-chloro ketone moiety makes it highly susceptible to nucleophilic substitution, while the 1-chlorocyclopropyl group is a key pharmacophore in certain biologically active molecules, known to enhance metabolic stability and efficacy.[1] Its primary and most economically significant application is in the industrial production of prothioconazole, a leading triazolethione fungicide developed by Bayer to protect a wide range of crops.[1][3]

Nomenclature and Identifiers:

-

Systematic IUPAC Name: this compound

-

CAS Number: 120983-72-4

-

Molecular Formula: C₅H₆Cl₂O[6]

-

Molecular Weight: 153.01 g/mol [7]

-

InChI Key: VHHGLRZRRBYTNE-UHFFFAOYSA-N[1]

Physicochemical Properties & Spectral Data

Understanding the physical properties and spectral signature of this compound is fundamental for its handling, reaction monitoring, and quality control. The compound is typically a colorless to light yellow liquid under standard conditions.[5][8]

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | Colorless to light yellow liquid | [8] |

| Boiling Point | 201.96 °C at 760 mmHg | [6] |

| Density | 1.351 g/cm³ | [6] |

| Flash Point | 79.24 °C | [6] |

| Water Solubility | 5.91 g/L at 20°C | [6] |

| Storage | 2-8°C under inert atmosphere |[6] |

Spectral Analysis: Deciphering the Structure

-

¹H NMR Spectroscopy: The proton NMR spectrum provides clear structural confirmation. The chloromethyl protons (-CH₂Cl) are expected to present as a singlet downfield due to the strong electron-withdrawing effects of the adjacent carbonyl and chlorine atom. The four protons on the diastereotopic cyclopropane ring typically appear as a series of complex multiplets in the more shielded, upfield region of the spectrum.[1]

-

¹³C NMR Spectroscopy: Predicted ¹³C NMR data reveal key signals for the carbonyl carbon (C=O) around 200-210 ppm, the chloromethyl carbon (-CH₂Cl) at 45-55 ppm, the quaternary chlorinated cyclopropyl carbon at 60-70 ppm, and the cyclopropyl methylene carbons (-CH₂-) between 20-30 ppm.[1]

-

Infrared (IR) Spectroscopy: IR analysis is crucial for identifying functional groups. A strong, characteristic absorption band is observed for the carbonyl (C=O) stretching vibration, typically around 1720 cm⁻¹. Additional bands corresponding to C-Cl stretching vibrations are also present.[1]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. Due to the presence of two chlorine atoms, the mass spectrum exhibits a characteristic isotopic pattern for the molecular ion peak [M]⁺. LC-MS analysis has reported a protonated molecule [M+H]⁺ at m/z 154.0019, consistent with the expected molecular weight.[1]

Synthesis and Manufacturing Pathway

The industrial synthesis of this compound has been refined to maximize yield and purity while minimizing byproducts.[2] The most common and economically viable route involves the direct, controlled chlorination of a readily available precursor.

Core Synthesis Route: Chlorination of Cyclopropyl Methyl Ketone

The dominant manufacturing process starts with cyclopropyl methyl ketone, which undergoes a catalyzed chlorination reaction.[3][4] This process is designed to introduce chlorine atoms at both the α-position of the ketone and the tertiary carbon of the cyclopropyl ring.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is based on methodologies described in recent patents, which emphasize efficiency and control over the reaction profile.[3][4]

Objective: To synthesize this compound with high purity.

Materials:

-

Cyclopropyl methyl ketone (1.0 eq)

-

Solvent (e.g., Dichloromethane)

-

Catalyst (e.g., a compound containing metallic aluminum)[3][4]

-

Chlorine gas (2.0-2.5 eq)[3]

-

Four-neck reaction flask equipped with a mechanical stirrer, gas inlet tube, thermometer, and condenser connected to a tail gas absorption unit.

Procedure:

-

Charging the Reactor: Charge the four-neck flask with cyclopropyl methyl ketone and the selected solvent (e.g., dichloromethane).[3]

-

Catalyst Addition & Cooling: Add the metallic aluminum-containing catalyst. Begin stirring and cool the reaction mixture to the target temperature range of -5 to 15°C.[3]

-

Chlorination: Introduce chlorine gas at a controlled rate (e.g., 20-80 g/h), ensuring the reaction temperature is maintained within the specified range.[3]

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress using gas chromatography (GC). The reaction is complete when the desired ratio of the target product to starting material and byproducts (like 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone) is achieved.[3] A typical reaction time is 3-10 hours.[3][9]

-

Work-up: Once the reaction is complete, stop the chlorine gas flow and slowly raise the temperature to approximately 30°C.

-

Purification: a. Solvent Removal: Remove the solvent via distillation under reduced pressure.[3] b. Fractional Distillation: Purify the crude product by fractional distillation (rectification) under high vacuum (-0.1 MPa). Collect the fraction boiling between 100-102°C, which corresponds to the high-purity this compound.[3][4] The final product yield can reach upwards of 90% with a purity of >96%.[3][4]

Causality Insight: The use of a metallic aluminum catalyst is a key innovation that improves reaction selectivity and yield, avoiding harsher conditions that could lead to more byproducts.[1][3] Precise temperature control is critical; lower temperatures favor the desired chlorination pathway, while higher temperatures can increase the formation of the undesired 2,2-dichloro byproduct.[1]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its high electrophilicity at the α-carbon.[2] This makes it an excellent substrate for nucleophilic substitution reactions, which is the cornerstone of its application.

Primary Reaction: Nucleophilic Substitution

The most important reaction is the displacement of the α-chlorine atom by a nucleophile.[1] This is a classic Sₙ2 reaction where an electron-rich species attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion as a leaving group.[1]

Caption: Mechanism of nucleophilic substitution at the α-carbon.

This reactivity is the key step in the synthesis of prothioconazole, where the nucleophile is 1,2,4-triazole.[10][11] The reaction is typically carried out in the presence of an acid-binding agent (a base) to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[10][12]

Core Application: Synthesis of Prothioconazole

The principal industrial use of this compound is as an indispensable intermediate for the fungicide prothioconazole.[5][6][9]

Caption: Role of CAS 120983-72-4 in the prothioconazole synthesis pathway.

Protocol: Synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone

This protocol details the conversion of the title compound to the next key intermediate for prothioconazole.[10]

Objective: To synthesize the N-alkylated triazole intermediate with high yield and purity.

Materials:

-

This compound (1.0 eq)

-

1,2,4-Triazole (1.0-4.0 eq)[12]

-

Acid-binding agent (e.g., K₂CO₃, Na₂CO₃) (1.0-3.0 eq)[12]

-

Inert organic solvent (e.g., Acetone, Acetonitrile)

-

Phase Transfer Catalyst (PTC) (optional, e.g., crown ethers, PEGs)[13]

Procedure:

-

Setup: In a reaction vessel, suspend 1,2,4-triazole and the acid-binding agent in the chosen solvent.

-

Reagent Addition: Add this compound to the suspension. If using a PTC, add it at this stage.

-

Reaction: Heat the mixture to a temperature between 20-100°C and stir for several hours (e.g., 5-7 hours).[12][13]

-

Monitoring (Self-Validation): Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or GC-MS.

-

Work-up: After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be further purified.

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethanone.[10]

Causality Insight: The choice of base and solvent is crucial for success. Anhydrous conditions are preferred to prevent hydrolysis of the starting material. The use of a phase transfer catalyst can be instrumental in reactions where the triazole salt has low solubility in the organic solvent, significantly accelerating the reaction rate and improving yields to near-quantitative levels.[10][13]

Analytical Quality Control

Ensuring the purity of this compound is critical for its effective use in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for quality control.

Table 2: Example Analytical Method Parameters

| Method | Column | Mobile Phase | Detection |

|---|---|---|---|

| HPLC | Reverse Phase (e.g., Newcrom R1, C18) | Acetonitrile/Water with an acid modifier (e.g., phosphoric or formic acid) | UV (e.g., 210 nm) |

| GC | Capillary column (e.g., DB-5) | Helium carrier gas | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

Source:[14]

Safety, Handling, and Storage

This compound is a reactive and hazardous chemical that requires careful handling.[15]

-

Hazards: The compound is classified as toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[15][16] It is also suspected of causing genetic defects and is very toxic to aquatic life.[15]

-

Handling: Always handle in a well-ventilated area or a chemical fume hood.[15][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, tightly fitting safety goggles, and protective clothing.[15][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C to ensure long-term stability.[6]

-

Spills: In case of a spill, evacuate the area. Use non-sparking tools and absorbent material for cleanup. Prevent the chemical from entering drains.[15]

Conclusion

This compound (CAS 120983-72-4) is more than a simple chemical; it is an enabling tool for modern chemistry. Its well-defined reactivity, combined with optimized manufacturing processes, makes it a cornerstone intermediate for the agrochemical industry, particularly in the production of prothioconazole. For researchers and process chemists, a thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in developing innovative and effective chemical solutions.

References

-

LookChem. (n.d.). Cas 120983-72-4, Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-. Retrieved from [Link]

- Google Patents. (2022). CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Success: Understanding this compound. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka. Retrieved from [Link]

- Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47.

-

ResearchGate. (n.d.). Synthetic route to prothioconazole | Download Scientific Diagram. Retrieved from [Link]

-

SevenLIMS. (n.d.). Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- (9CI). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Chemical Intermediates: A Deep Dive into this compound. Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

SIELC Technologies. (2018). Ethanone, 2-chloro-1-(1-chlorocyclopropyl)-. Retrieved from [Link]

- Google Patents. (2015). CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.

Sources

- 1. This compound | 120983-72-4 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 4. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. Cas 120983-72-4,Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- (9CI) | lookchem [lookchem.com]

- 7. 120983-72-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. file.leyan.com [file.leyan.com]

- 9. This compound | 120983-72-4 [chemicalbook.com]

- 10. bibliotekanauki.pl [bibliotekanauki.pl]

- 11. researchgate.net [researchgate.net]

- 12. CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- | SIELC Technologies [sielc.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. angenechemical.com [angenechemical.com]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4), a key chemical intermediate in the synthesis of high-value agrochemicals and pharmaceuticals. This guide delves into its chemical properties, synthesis methodologies, spectroscopic profile, and reactivity, with a focus on providing practical insights for laboratory and process development applications. Safety protocols and handling procedures for this reactive α-chloroketone are also detailed to ensure safe laboratory practice.

Introduction

This compound is a bifunctional organic compound featuring a strained cyclopropyl ring and a reactive α-chloroketone moiety.[1] This unique structural combination makes it a valuable building block in organic synthesis. Its primary industrial significance lies in its role as a critical precursor to Prothioconazole, a broad-spectrum triazolethione fungicide developed by Bayer.[2][3] The cyclopropyl group is known to enhance biological activity and metabolic stability in final products, making this intermediate particularly relevant in the design of novel bioactive molecules.[4] This guide aims to consolidate the available technical information on this compound to support ongoing research and development efforts.

Physicochemical and Spectroscopic Properties

This compound is typically a colorless to light yellow liquid at room temperature.[5] A compilation of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 120983-72-4 | [3] |

| Molecular Formula | C₅H₆Cl₂O | [3] |

| Molecular Weight | 153.01 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [5] |

| Boiling Point | 201.961 °C at 760 mmHg (Predicted) | [6] |

| 100-102 °C at -0.1 MPa | [7] | |

| Density | 1.351 g/cm³ (Predicted) | [6] |

| Water Solubility | 5.91 g/L at 20 °C | [6] |

| Flash Point | 79.235 °C | [6] |

| Refractive Index | 1.493 | [6] |

| Storage Temperature | 2-8 °C under inert gas | [6][8] |

| InChI Key | VHHGLRZRRBYTNE-UHFFFAOYSA-N | [8] |

| SMILES | C1CC1(C(=O)CCl)Cl | [9] |

Spectroscopic Data

The structural elucidation of this compound is supported by the following spectroscopic data.

-

¹H NMR (Nuclear Magnetic Resonance): A patent provides the following experimental data for the proton NMR spectrum.[7]

-

¹H NMR (400 MHz, CDCl₃) δ ppm: 4.54 (s, 2H, -C(=O)CH₂Cl), 1.62 (m, 2H, cyclopropyl-CH₂), 1.36 (m, 2H, cyclopropyl-CH₂).

-

Interpretation: The singlet at 4.54 ppm corresponds to the two protons of the chloromethyl group adjacent to the carbonyl. The two multiplets in the upfield region are characteristic of the diastereotopic protons on the cyclopropane ring.[4]

-

-

-

C=O (ketone): ~198-202 ppm

-

-CH₂Cl (chloromethyl): ~45-49 ppm

-

C-Cl (quaternary cyclopropyl): ~60-65 ppm

-

-CH₂- (cyclopropyl): ~20-25 ppm

-

-

IR (Infrared) Spectroscopy (Predicted): An experimental IR spectrum is not available. A predicted spectrum would show characteristic absorption bands:

-

C=O stretch (ketone): A strong absorption band around 1710-1730 cm⁻¹.

-

C-Cl stretch: Absorption bands in the region of 600-800 cm⁻¹.

-

C-H stretch (cyclopropyl): Bands typically above 3000 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

LC-MS: A patent reports an [M+H]⁺ ion at m/z 154.0019, which is consistent with the protonated molecule.[7]

-

Predicted Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to undergo α-cleavage, a common fragmentation pathway for ketones. The primary fragment ions would likely result from the loss of the chloromethyl radical (•CH₂Cl) or the cyclopropyl radical (•C₃H₄Cl).

-

α-Cleavage (loss of •CH₂Cl): This would lead to the formation of a 1-chlorocyclopropyl acylium ion.

-

α-Cleavage (loss of •C₃H₄Cl): This would result in the formation of the chloroacetyl cation.

-

-

Synthesis Methodologies

The primary route for the synthesis of this compound involves the chlorination of a suitable cyclopropyl ketone precursor. Modern methods have focused on improving yield and selectivity while minimizing hazardous byproducts.[1]

Chlorination of Cyclopropyl Methyl Ketone

A recently patented method describes a high-yield synthesis starting from cyclopropyl methyl ketone.[7] This process involves a double chlorination, first on the cyclopropyl ring and then on the methyl group.

Caption: Synthesis of the target compound from cyclopropyl methyl ketone.

Experimental Protocol:

-

Reaction Setup: A multi-necked flask is equipped with a mechanical stirrer, a thermometer, a gas inlet tube, and a condenser connected to a gas trap (for absorbing HCl and excess chlorine).

-

Charging Reactants: The flask is charged with cyclopropyl methyl ketone and a solvent such as dichloromethane.[7]

-

Cooling: The mixture is cooled to a temperature between -5 °C and 15 °C.[7]

-

Catalyst Addition: A metallic aluminum-containing catalyst (e.g., MeAlCl₂ or Me₂AlCl) is added to the stirred solution.[7]

-

Chlorination: Chlorine gas is bubbled through the reaction mixture at a controlled rate. The reaction progress is monitored by gas chromatography (GC) to observe the formation of the desired product and intermediates like 1-(1-chlorocyclopropyl)ethanone.[7]

-

Work-up: Upon completion, the reaction mixture is warmed to room temperature, and the solvent is removed by distillation under reduced pressure.[7]

-

Purification: The crude product is purified by vacuum distillation, with the fraction collected at 100-102 °C under -0.1 MPa yielding the pure this compound.[7] This method reports yields upwards of 90%.[7]

Chlorination of 1-(1-Chlorocyclopropyl)ethanone

An alternative approach involves the selective α-chlorination of 1-(1-chlorocyclopropyl)ethanone. This method is often cited in older literature and can utilize chlorinating agents like sulfuryl chloride (SO₂Cl₂).[7] However, this method is less favored in modern industrial processes due to lower yields (around 75%) and the generation of corrosive and toxic byproducts like sulfur dioxide and hydrogen chloride.[7]

Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the two carbon atoms bearing chlorine atoms and the carbonyl carbon.

Nucleophilic Substitution at the α-Carbon

As a classic α-haloketone, the compound readily undergoes nucleophilic substitution reactions at the α-carbon (the -CH₂Cl group).[4] The electron-withdrawing effect of the adjacent carbonyl group makes this carbon highly susceptible to attack by nucleophiles.

Caption: General nucleophilic substitution at the α-carbon.

This reactivity is central to its application in the synthesis of prothioconazole, where the nucleophile is 1,2,4-triazole. The reaction proceeds via a nucleophilic attack of a nitrogen atom from the triazole ring, displacing the chloride ion.[2]

Reactions Involving the Cyclopropyl Ring

The 1-chlorocyclopropyl ketone moiety also possesses unique reactivity. The strained three-membered ring can undergo ring-opening reactions under certain conditions, often catalyzed by Lewis acids or transition metals.[10] The presence of the chlorine atom on the cyclopropyl ring can influence this reactivity. While stable under typical nucleophilic substitution conditions, strong Lewis acids or certain reductive conditions could potentially lead to the opening of the cyclopropyl ring, yielding linear ketone derivatives.

Other Potential Reactions

-

Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives after an acidic workup.

-

Reactions at the Carbonyl Group: The carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol or addition of organometallic reagents. However, these reactions must be compatible with the two reactive C-Cl bonds.

Safety, Handling, and Disposal

This compound is a hazardous chemical and must be handled with appropriate precautions. As a reactive α-chloroketone, it should be treated as a potential alkylating agent, which are often toxic and may have mutagenic or carcinogenic properties.

Table 2: GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |

| Aquatic Hazard (Acute) | 1 | H400: Very toxic to aquatic life |

| Aquatic Hazard (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |

(Source: ChemicalBook Safety Data Sheet)

Personal Protective Equipment (PPE)

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin and Body Protection: A lab coat, closed-toe shoes, and additional protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: All manipulations should be performed in a certified chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.

Handling and Storage

-

Handle only in a well-ventilated area, preferably a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[6] Recommended storage is at 2-8 °C under an inert atmosphere.[6][8]

-

Keep away from heat, sparks, and open flames.

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations. As a halogenated organic compound, it should be collected in a designated hazardous waste container for incineration. Do not dispose of it down the drain.

Conclusion

This compound is a synthetically valuable intermediate with a rich and diverse reactivity profile. Its importance in the agrochemical industry, particularly for the production of prothioconazole, underscores the need for a thorough understanding of its chemical properties. This guide provides a consolidated resource for researchers, covering its synthesis, characterization, reactivity, and safe handling. As the demand for novel, structurally complex molecules in drug discovery and materials science continues to grow, the utility of such versatile building blocks is expected to expand.

References

-

ACD/Labs. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Hazardous Chemical Exposures | Office of Environmental Health and Safety. (n.d.). Retrieved from [Link]

-

Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchange. (2024, April 22). RSC Publishing. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Success: Understanding this compound. Retrieved from [Link]

-

What to do in a chemical emergency. (2024, October 10). GOV.UK. Retrieved from [Link]

- CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. (n.d.). Google Patents.

-

What to Do in a Chemical Emergency. (2024, April 10). CDC. Retrieved from [Link]

-

Treating exposure to chemical warfare agents: implications for health care providers and community emergency planning. (n.d.). PubMed. Retrieved from [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved from [Link]

-

MS Fragment Prediction Software | MS Fragmenter. (n.d.). ACD/Labs. Retrieved from [Link]

-

A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways o. (n.d.). University of Southampton. Retrieved from [Link]

-

Laboratory Safety Manual. (n.d.). University of Washington. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). University of California, Irvine. Retrieved from [Link]

-

The Behavior of Cyclopropyl Ketones in the Schmidt Reaction1. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

-

laboratory!safety!handbook!. (n.d.). Connecticut College. Retrieved from [Link]

-

LookChem. (n.d.). Cas 120983-72-4,Ethanone, 2-chloro-1-(1-chlorocyclopropyl). Retrieved from [Link]

-

LABORATORY SAFETY HANDBOOK. (n.d.). Sabanci University. Retrieved from [Link]

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). Science and Education Publishing. Retrieved from [Link]

-

Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. Treating exposure to chemical warfare agents: implications for health care providers and community emergency planning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What to Do in a Chemical Emergency | Chemical Emergencies | CDC [cdc.gov]

- 3. This compound | 120983-72-4 [chemicalbook.com]

- 4. This compound | 120983-72-4 | Benchchem [benchchem.com]

- 5. docente.ifsc.edu.br [docente.ifsc.edu.br]

- 6. mtech.edu [mtech.edu]

- 7. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 8. This compound | 120983-72-4 [sigmaaldrich.com]

- 9. This compound 97% | CAS: 120983-72-4 | AChemBlock [achemblock.com]

- 10. Nickel-catalyzed γ-alkylation of cyclopropyl ketones with unactivated primary alkyl chlorides: balancing reactivity and selectivity via halide exchang ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02616K [pubs.rsc.org]

- 11. ehs.princeton.edu [ehs.princeton.edu]

2-Chloro-1-(1-chlorocyclopropyl)ethanone molecular structure

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Introduction

This compound (CAS No. 120983-72-4) is a highly significant chemical intermediate, playing a pivotal role in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries.[1][2][3][4] Its unique molecular architecture, featuring a strained cyclopropane ring and two reactive chlorine atoms, makes it an exceptionally versatile building block.[1] This guide provides a comprehensive technical overview of its molecular structure, chemical properties, synthesis, reactivity, and applications, with a particular focus on its role as a precursor to the broad-spectrum fungicide, prothioconazole.[1][5][6][7]

Molecular Structure and Physicochemical Properties

The reactivity and utility of this compound are direct consequences of its distinct structure, which combines a chloroacetyl group with a 1-chlorocyclopropyl moiety.[6] The presence of two chlorine atoms significantly enhances the electrophilicity of the molecule, making it highly susceptible to nucleophilic attack.[1] The strained three-membered cyclopropyl ring is a key functional group known to enhance biological activity and metabolic stability in final products.[7]

Key Physicochemical Data

A summary of the compound's key physical and chemical properties is presented below for quick reference.

| Property | Value |

| Molecular Formula | C₅H₆Cl₂O[5][6][8] |

| Molecular Weight | 153.01 g/mol [5][9] |

| Boiling Point | 201.961 °C at 760 mmHg[6][8] |

| Density | 1.351 g/cm³[6] |

| Flash Point | 79.235 °C[6][8] |

| Water Solubility | 5.91 g/L at 20°C[6][8] |

| Refractive Index | 1.493[6][8] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C[6][8][9] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; Cl1 [label="Cl"]; C4 [label="C"]; Cl2 [label="Cl"]; C5 [label="C"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0!"]; O1 [pos="1.7,0.8!"]; Cl1 [pos="2.0,-0.8!"]; C3 [pos="-1.2,0!"]; C4 [pos="-1.8,1!"]; C5 [pos="-2.4,0!"]; Cl2 [pos="-1.2,-1.2!"]; H1 [pos="-1.5,1.8!"]; H2 [pos="-2.3,1.3!"]; H3 [pos="-2.7,-0.8!"]; H4 [pos="-3.1,0.3!"]; H5 [pos="1.5, -1.5!"]; H6 [pos="2.5, -1.1!"];

// Bonds C1 -- C2 [label=""]; C2 -- O1 [style=double]; C2 -- Cl1; C1 -- C3; C3 -- C4; C4 -- C5; C5 -- C3; C3 -- Cl2; C4 -- H1; C4 -- H2; C5 -- H3; C5 -- H4; // This is a simplified 2D representation; H5 and H6 are not directly bonded to Cl1// They are meant to represent the CH2Cl group, but dot language is limited for complex structures.// For clarity, let's represent the CH2Cl group differently.// Let's try a clearer representation node [shape=circle, label="", width=0.1, height=0.1, style=filled, fillcolor="#202124"]; C_alpha [pos="1,0!"]; C_beta [pos="2.2,0!"]; C_gamma1 [pos="-0.5,0!"]; C_gamma2 [pos="-1.5,0.8!"]; C_gamma3 [pos="-1.5,-0.8!"];

node [shape=plaintext, fontcolor="#202124"]; O_label [pos="0.7, 1.0!", label="O"]; Cl_alpha_label [pos="3.2, 0!", label="Cl"]; Cl_gamma_label [pos="-0.5, -1.0!", label="Cl"]; CH2_label [pos="2.2, 0.5!", label="CH₂"]; C_gamma1_label [pos="-0.5, 0.3!", label="C"]; C_gamma2_label [pos="-1.8, 1.1!", label="CH₂"]; C_gamma3_label [pos="-1.8, -1.1!", label="CH₂"]; C_O_label [pos="1, 0.3!", label="C"];

// Bonds edge [color="#202124"]; C_O_label -- O_label [style=double, len=0.5]; C_O_label -- C_alpha; C_alpha -- CH2_label; CH2_label -- Cl_alpha_label; C_O_label -- C_gamma1_label; C_gamma1_label -- Cl_gamma_label; C_gamma1_label -- C_gamma2_label; C_gamma2_label -- C_gamma3_label; C_gamma3_label -- C_gamma1_label; }

Caption: 2D structure of this compound.

Synthesis and Industrial Production

Modern synthesis methods for this compound have been optimized to achieve high yields and purity, crucial for its use in regulated industries.[1] A prevalent industrial method involves the direct chlorination of cyclopropyl methyl ketone.[1][10] This process has seen advancements to create cleaner reaction pathways, for instance, by using specific catalysts to improve selectivity and reduce the formation of di- and tri-chlorinated impurities.[10][11]

Representative Synthesis Protocol

A patented method highlights an efficient synthesis process that avoids harsh reagents like sulfuryl chloride, which can produce toxic byproducts.[10]

-

Reaction Setup: Charge a four-neck flask with cyclopropyl methyl ketone (1.0 eq) and dichloromethane as the solvent.

-

Catalyst Addition: Cool the mixture to approximately 15°C and add a catalyst, such as a compound containing metallic aluminum (e.g., MeAlCl₂).[10][11]

-

Chlorination: Introduce chlorine gas at a controlled rate while maintaining the reaction temperature. The reaction is monitored by gas chromatography to track the formation of the desired product and byproducts.[10][11]

-

Workup: Upon completion, the reaction mixture is slowly warmed to distill off the dichloromethane under reduced pressure.[10][11]

-

Purification: The crude product is then subjected to vacuum distillation. The fraction collected between 100-102°C under -0.1 MPa vacuum yields the final product with high purity (typically >96%).[10][11] This method can achieve yields exceeding 90%.[10]

Caption: Optimized synthesis workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is dominated by its two electrophilic centers, making it an excellent substrate for nucleophilic substitution reactions .[1][7]

-

α-Chloro Ketone Moiety: The chlorine atom on the carbon adjacent to the carbonyl group (the α-position) is highly activated towards displacement by nucleophiles. This reactivity is central to its application in forming heterocyclic structures.

-

1-Chlorocyclopropyl Group: The chlorine atom directly attached to the cyclopropane ring is less reactive than the α-chloro substituent but can still participate in substitution reactions under specific conditions.

A prime example of its utility is in the Hantzsch thiazole synthesis . Reacting this compound with thiourea leads to a cyclocondensation reaction, forming 2-amino-4-(1-chlorocyclopropyl)thiazole.[7] This pathway is fundamental for creating thiazole-containing compounds, which are prevalent in medicinal chemistry.[7]

Core Applications in Agrochemical and Drug Development

The commercial significance of this compound is overwhelmingly tied to its role as a key intermediate in the synthesis of prothioconazole, a highly effective triazolethione fungicide developed by Bayer.[5][6][7]

Synthesis of Prothioconazole Precursor

The synthesis of the direct precursor to prothioconazole involves a nucleophilic substitution reaction where the α-chlorine atom is displaced by the nitrogen of a 1,2,4-triazole ring.[7] This reaction has been optimized for industrial-scale production to achieve high yields.[7]

Caption: Reaction pathway to a key prothioconazole intermediate.

Beyond agrochemicals, the compound is valuable in pharmaceutical research for developing Active Pharmaceutical Ingredients (APIs), particularly for oncology and central nervous system (CNS) disorders.[7] The inclusion of the cyclopropyl motif is a well-established strategy in drug design to improve potency and pharmacokinetic properties.[7]

Spectroscopic Characterization Profile

While detailed spectral data requires experimental acquisition, the molecular structure allows for predictable spectroscopic signatures.

-

Proton NMR (¹H NMR): The spectrum is expected to show a singlet for the methylene protons (-CH₂Cl), shifted downfield due to the strong electron-withdrawing effects of the adjacent carbonyl group and chlorine atom.[7] The four protons on the cyclopropane ring are diastereotopic and would appear as complex multiplets in the upfield region.[7]

-

Mass Spectrometry (LC-MS): In mass spectrometry analysis, the compound is expected to show a protonated molecular ion peak [M+H]⁺ at approximately m/z 154.0019.[10]

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling in a controlled environment.

-

Hazards: It is classified as toxic if swallowed, fatal if inhaled, and causes severe skin burns and eye damage.[12][13] It may also cause an allergic skin reaction and is suspected of causing genetic defects and damaging fertility.[12] The compound is very toxic to aquatic life with long-lasting effects.[12][13]

-

Handling: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[12][14] Appropriate personal protective equipment (PPE), including chemical-impermeable gloves, tightly fitting safety goggles, and flame-resistant clothing, is mandatory.[12]

-

Storage: The compound should be stored in a tightly closed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, with recommended temperatures between 2-8°C.[2][6][9]

Conclusion

This compound stands out as a high-value chemical intermediate due to its unique structural features that impart significant reactivity. Its role as an essential building block in the synthesis of the fungicide prothioconazole underscores its importance in the agrochemical sector. Furthermore, its utility in creating complex molecular architectures makes it a valuable tool for researchers and scientists in drug discovery and development. Proper understanding of its synthesis, reactivity, and handling is crucial for harnessing its full potential safely and efficiently.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Success: Understanding this compound. [Link]

- Google Patents. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

-

LookChem. Cas 120983-72-4,Ethanone, 2-chloro-1-(1-chlorocyclopropyl) - LookChem. [Link]

-

LookChem. This compound. [Link]

-

Eureka | Patsnap. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding Chemical Intermediates: A Deep Dive into this compound. [Link]

-

Market Research Report. Global this compound Market Research Report 2025. [Link]

-

PubChem. 2-Chloro-1-cyclopropylethan-1-one | C5H7ClO. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Procuring this compound: Quality and Reliability. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Market size, share and insights 2025-2031 North America, Europe, APAC | Valuates Reports [reports.valuates.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 120983-72-4 [chemicalbook.com]

- 6. Cas 120983-72-4,Ethanone, 2-chloro-1-(1-chlorocyclopropyl)- (9CI) | lookchem [lookchem.com]

- 7. This compound | 120983-72-4 | Benchchem [benchchem.com]

- 8. This compound|lookchem [lookchem.com]

- 9. 120983-72-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 11. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

Spectroscopic Characterization of 2-Chloro-1-(1-chlorocyclopropyl)ethanone: A Predictive and Methodological Guide

Introduction

2-Chloro-1-(1-chlorocyclopropyl)ethanone is a halogenated ketone of interest in synthetic chemistry, potentially serving as a versatile building block for more complex molecules in agrochemical and pharmaceutical development. Its unique structure, featuring a strained cyclopropyl ring and two distinct chlorine atoms, presents a compelling case for detailed spectroscopic analysis. Understanding its spectral signature is paramount for reaction monitoring, quality control, and structural confirmation.

Molecular Structure and Predicted Spectroscopic Summary

The structure of this compound dictates its entire spectroscopic profile. The key features include:

-

A carbonyl group (C=O) , which will be a dominant feature in both ¹³C NMR and IR spectra.

-

A chloromethyl group (-CH₂Cl) adjacent to the carbonyl, giving rise to a characteristic singlet in ¹H NMR and a distinct resonance in ¹³C NMR.

-

A 1-chlorocyclopropyl group , a strained three-membered ring with a quaternary carbon bonded to a chlorine atom and two diastereotopic methylene protons. This asymmetry is crucial and will lead to distinct signals in the NMR spectra.

The interplay of these functional groups is summarized in the predicted data table below.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Value / Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) - CH₂Cl | ~4.3 - 4.8 ppm | The protons of the chloromethyl group are adjacent to an electron-withdrawing carbonyl group, which deshields them significantly, shifting their resonance downfield. Expected multiplicity is a singlet as there are no adjacent protons. |

| Chemical Shift (δ) - CH₂ (cyclopropyl) | ~1.2 - 1.8 ppm (2 distinct multiplets) | Protons on a cyclopropyl ring are typically shielded and appear upfield. Due to the chiral center (C1 of the cyclopropyl ring is not shown, but the molecule is chiral), the two protons on C2 and the two on C3 are diastereotopic. They will appear as two separate multiplets, likely complex due to germinal and cis/trans coupling. | |

| ¹³C NMR | Chemical Shift (δ) - C=O | ~195 - 205 ppm | The carbonyl carbon of a ketone is highly deshielded and appears significantly downfield. The presence of an adjacent electronegative chlorine atom on the cyclopropyl ring further enhances this effect. |

| Chemical Shift (δ) - C-Cl (cyclopropyl) | ~60 - 70 ppm | This is a quaternary carbon bonded to a chlorine atom. Its chemical shift is influenced by the halogen and the strained ring system. | |

| Chemical Shift (δ) - CH₂Cl | ~45 - 55 ppm | The carbon of the chloromethyl group is directly attached to chlorine and adjacent to the carbonyl, leading to a downfield shift. | |

| Chemical Shift (δ) - CH₂ (cyclopropyl) | ~20 - 30 ppm | The methylene carbons of the cyclopropyl ring are shielded and appear in the aliphatic region. Due to the molecule's asymmetry, two distinct signals are expected. | |

| IR Spectroscopy | C=O Stretch | ~1715 - 1735 cm⁻¹ (Strong) | The carbonyl stretch is one of the most intense and reliable absorptions in an IR spectrum. Conjugation with the cyclopropyl ring may slightly lower the frequency compared to a simple aliphatic ketone. |

| C-Cl Stretch | ~650 - 800 cm⁻¹ (Medium-Strong) | Two distinct C-Cl bonds are present. The alkyl C-Cl stretch (from CH₂Cl) and the cyclopropyl C-Cl stretch will likely appear in this region. The exact positions can be complex, but their presence is a key diagnostic feature. | |

| Mass Spectrometry (EI) | Molecular Ion (M⁺) Cluster | m/z 152, 154, 156 | The molecule contains two chlorine atoms. The isotopic abundance of ³⁵Cl (~75%) and ³⁷Cl (~25%) will result in a characteristic M⁺, M+2, and M+4 peak cluster with an approximate ratio of 9:6:1, which is a definitive indicator for the presence of two chlorine atoms. |

| Key Fragmentation | m/z 117/119 [M-Cl]⁺, m/z 103/105 [M-CH₂Cl]⁺, m/z 77 [C₄H₄Cl]⁺, m/z 49 [CH₂Cl]⁺ | The most likely fragmentation pathways involve the loss of a chlorine radical, the chloromethyl radical, or cleavage of the cyclopropyl ring. The fragments containing one chlorine atom will exhibit a characteristic M, M+2 pattern with a ~3:1 ratio. The fragment corresponding to the acylium ion derived from the chlorocyclopropyl ring is also expected. |

Methodologies for Spectroscopic Data Acquisition and Validation

To obtain reliable and reproducible data, rigorous experimental protocols are essential. The following sections detail the standard operating procedures for acquiring NMR, IR, and MS data for a novel compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform). The choice of solvent is critical; CDCl₃ is a good starting point as it is relatively non-polar and effectively dissolves many organic compounds. Add a small amount of an internal standard, such as Tetramethylsilane (TMS, 0 ppm), if quantitative analysis or precise referencing is required.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclopropyl protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Validation and Interpretation:

-

Cross-Verification: The number of signals in the ¹³C spectrum should correspond to the number of unique carbon atoms in the structure. The integration in the ¹H spectrum should match the number of protons in each environment.

-

Advanced Experiments: If assignments are ambiguous, 2D NMR experiments like COSY (Correlation Spectroscopy) can be used to establish proton-proton coupling relationships, and HSQC (Heteronuclear Single Quantum Coherence) can correlate each proton with its directly attached carbon. This provides an internal, self-validating system for structural assignment.

-

Workflow Diagram: NMR Structural Elucidation

Caption: Workflow for NMR data acquisition and validation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: For a liquid sample, the easiest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Background Scan: Perform a background scan of the empty instrument (or with the salt plates) to account for atmospheric CO₂ and water vapor, as well as any absorptions from the sample holder.

-

Sample Scan: Place the prepared sample in the instrument's sample compartment and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.

-

Data Interpretation and Validation:

-

Identify the key absorption bands and compare them to correlation charts. For this molecule, the most critical peaks to validate are the strong C=O stretch (~1725 cm⁻¹) and the C-Cl stretches in the fingerprint region (< 800 cm⁻¹).

-

The absence of a broad absorption around 3200-3600 cm⁻¹ validates the absence of hydroxyl (-OH) impurities (e.g., from hydrolysis). The absence of sharp peaks around 3300 cm⁻¹ (alkyne C-H) or 3000-3100 cm⁻¹ (alkene C-H) confirms the purity of the saturated framework.

-

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound and its fragmentation pattern, offering crucial clues for structural confirmation.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or through a coupled chromatography system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). GC-MS would be highly suitable for this volatile compound.

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common, high-energy method that provides rich fragmentation data, which is invaluable for structural elucidation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation and Validation:

-

Molecular Ion Peak: The highest m/z peak corresponding to the intact molecule should be identified. Critically, for this compound, this will be a cluster of peaks at m/z 152, 154, and 156 due to the two chlorine isotopes. The 9:6:1 intensity ratio of this cluster is a self-validating feature for a dichlorinated compound.

-

Fragmentation Pattern: Analyze the major fragment ions. The observed fragments should be explainable by logical bond cleavages from the parent structure. For instance, the loss of a chlorine atom (mass 35/37) or the chloromethyl group (mass 49/51) are expected and serve to validate the proposed structure.

-

Diagram: Key Mass Spectrometry Fragmentation Pathways

Caption: Predicted EI fragmentation of the parent molecule.

Conclusion and Best Practices

While experimental spectra for this compound are not publicly cataloged, a comprehensive and reliable spectral profile can be confidently predicted based on fundamental chemical principles. The true power of spectroscopic analysis lies not in a single technique, but in the synergistic and self-validating combination of multiple methods. The ¹H and ¹³C NMR data establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (most notably the carbonyl), and mass spectrometry verifies the molecular weight and the presence of two chlorine atoms through its distinct isotopic pattern.

For any researcher synthesizing or utilizing this compound, the protocols and predicted data within this guide serve as a benchmark for structural confirmation and purity assessment. Any significant deviation from the predicted spectra should prompt further investigation into potential side reactions, impurities, or structural rearrangements.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. [Link]

-

Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]

A Comprehensive Guide to the Selective Dichlorination of Cyclopropyl Methyl Ketone for the Synthesis of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Abstract

2-Chloro-1-(1-chlorocyclopropyl)ethanone is a pivotal chemical intermediate, most notably in the synthesis of the broad-spectrum fungicide, prothioconazole.[1][2][3] Its molecular architecture, featuring a reactive chloromethyl ketone and a stable chlorocyclopropyl moiety, makes it a valuable synthon for complex organic molecules.[1] This technical guide provides an in-depth exploration of an advanced, selective synthesis route from the readily available starting material, cyclopropyl methyl ketone. Moving beyond traditional, less selective methods that often result in a complex mixture of chlorinated byproducts, this paper details a modern, catalyst-driven approach using chlorine gas. We will dissect the reaction mechanism, provide a validated, step-by-step experimental protocol, discuss process optimization, and outline critical safety considerations for handling the hazardous materials involved. This document is intended for researchers, process chemists, and drug development professionals seeking a robust and scalable method for producing this high-value intermediate.

Introduction: The Strategic Importance of Dichlorination

The synthesis of this compound presents a unique chemical challenge: the selective chlorination of two distinct carbon centers—the α-carbon of the methyl ketone and the tertiary carbon of the cyclopropyl ring—without significant byproduct formation.[4] Traditional methods employing reagents like sulfuryl chloride have been reported, but often suffer from low conversion rates, the generation of difficult-to-separate dichloro and trichloro impurities, and the production of corrosive, toxic gases like sulfur dioxide (SO₂).[4]

The method detailed herein overcomes these limitations through the use of chlorine gas in the presence of a metallic aluminum-containing catalyst. This process demonstrates significantly improved reaction selectivity, leading to higher yields and purity of the desired product.[4][5] The avoidance of sulfuryl chloride also results in a greener, more environmentally friendly process with less equipment corrosion, making it highly suitable for large-scale industrial production.[4]

Reaction Mechanism and the Role of Catalysis

The core of this synthesis is a dual chlorination reaction. It involves an α-halogenation of the ketone and a radical substitution on the cyclopropyl ring.

Alpha-Halogenation of the Ketone

Under acidic conditions, ketones can undergo halogenation at the α-carbon.[6][7] The reaction proceeds through an enol intermediate. The rate-determining step is the formation of the enol.[6] In this specific synthesis, the aluminum-containing compound (e.g., MeAlCl₂, Me₂AlCl) acts as a Lewis acid.

The proposed mechanism involves:

-

Carbonyl Activation: The Lewis acid catalyst coordinates to the carbonyl oxygen, increasing the acidity of the α-hydrogens.

-

Enolization: A base (which could be trace amounts of water or another species in the reaction) removes an α-hydrogen, leading to the formation of an enol intermediate.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of chlorine (Cl₂). This forms a C-Cl bond at the α-position and regenerates the catalyst.

Chlorination of the Cyclopropyl Ring

The chlorination at the tertiary carbon of the cyclopropyl ring is a distinct process. The catalyst enhances the selectivity of this step, favoring the formation of the desired 1-chloro-cyclopropyl moiety over other potential side reactions. The precise mechanism is complex but is believed to facilitate the selective substitution at the most substituted carbon of the ring structure.

The overall transformation can be visualized as follows:

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 120983-72-4 [chemicalbook.com]

- 3. This compound | 120983-72-4 | Benchchem [benchchem.com]

- 4. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 5. Synthesis method of 2-chloro-1-(1-chlorocyclopropyl) ethanone - Eureka | Patsnap [eureka.patsnap.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Ketone halogenation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Abstract

This technical guide provides a comprehensive analysis of the synthesis, reactivity, and applications of 2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4). This bifunctional molecule, possessing both an α-chloroketone moiety and a strained 1-chlorocyclopropyl group, exhibits a rich and versatile chemistry.[1][2] Its significance is underscored by its role as a key intermediate in the synthesis of high-value agrochemicals, most notably the broad-spectrum fungicide prothioconazole.[2][3][4] This document explores the fundamental principles governing its reactivity, including nucleophilic substitution at the α-carbon, potential for Favorskii rearrangement, and ring-opening reactions of the cyclopropyl group. Detailed experimental protocols, mechanistic insights, and spectroscopic data are provided to support researchers, scientists, and drug development professionals in leveraging the synthetic potential of this important chemical building block.

Introduction: A Molecule of Strategic Importance

This compound is a chlorinated ketone featuring a unique combination of reactive functional groups: an α-chloromethyl ketone and a 1-chlorocyclopropyl ring.[2] This structural arrangement makes it a highly valuable intermediate in multi-step organic synthesis. The presence of two chlorine atoms significantly enhances the electrophilicity of the molecule, rendering it highly susceptible to nucleophilic attack.[1] The inherent ring strain of the cyclopropane ring further contributes to its reactivity profile, opening avenues for various chemical transformations.

Its primary industrial application lies in its role as a critical precursor to the fungicide prothioconazole, a leading agent for controlling a wide spectrum of fungal diseases in crops.[2][3] The cyclopropyl motif is known to enhance biological activity and metabolic stability in agrochemicals and pharmaceuticals, making this ketone a key component in the synthesis of these complex molecules.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 120983-72-4 | [5] |

| Molecular Formula | C₅H₆Cl₂O | [6] |

| Molecular Weight | 153.01 g/mol | [6] |

| Appearance | Light yellow liquid | [2] |

| Boiling Point | 201.961 °C at 760 mmHg | [7] |

| Density | 1.351 g/cm³ | [7] |

| Storage Conditions | Inert atmosphere, 2-8°C | [8] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the chlorination of a suitable precursor. Common starting materials include cyclopropyl methyl ketone or 1-(1-chlorocyclopropyl)ethanone.[1][2][9] Modern methods focus on achieving high yield and purity while minimizing byproducts and environmental impact.

One patented method describes the synthesis starting from cyclopropyl methyl ketone, utilizing chlorine gas as the chlorinating agent in the presence of a metallic aluminum-containing catalyst. This approach is noted for its improved selectivity and yield compared to older methods that used sulfuryl chloride, which often led to lower conversion rates and the formation of hazardous byproducts like sulfur dioxide.

Experimental Protocol: Synthesis via Chlorination

The following is a representative protocol based on patented industrial methods.

Step 1: Chlorination

-

Charge a suitable reactor with cyclopropyl methyl ketone and a solvent such as dichloromethane.

-

Cool the mixture to a controlled temperature, typically between -5°C and 15°C.

-

Add a catalyst, for example, a compound containing metallic aluminum.

-

Introduce chlorine gas at a controlled rate while maintaining the reaction temperature.

-

Monitor the reaction progress by gas chromatography until the desired conversion is achieved.

Step 2: Work-up and Purification

-

Once the reaction is complete, raise the temperature to approximately 30°C under reduced pressure to remove the solvent.

-

The crude product is then subjected to vacuum distillation to isolate the this compound. The fraction is typically collected at 100-102°C under -0.1 MPa vacuum.

Caption: Workflow for the synthesis of this compound.

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the interplay of its three key structural features: the electrophilic carbonyl carbon, the highly reactive α-chloro substituted carbon, and the strained 1-chlorocyclopropyl ring.

Nucleophilic Substitution: A Gateway to Complex Molecules

Nucleophilic substitution is a primary reaction pathway for this compound.[3] The carbon of the chloromethyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom, making it an excellent site for Sₙ2 reactions.

A prime example of this reactivity is the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate for prothioconazole.[3] In this reaction, the 1,2,4-triazole acts as the nucleophile, displacing the chloride ion from the α-carbon.

This protocol is adapted from a detailed study on the synthesis of this prothioconazole intermediate.

-

To a solution of 1,2,4-triazole in a mixed solvent system (e.g., THF and water), add an acid binding agent such as potassium carbonate.

-

Add a phase transfer catalyst (e.g., a crown ether) to enhance the reaction rate.

-

Slowly add this compound to the mixture.

-

Heat the reaction mixture to a temperature of approximately 65°C and stir for several hours.[3]

-

Monitor the reaction by GC-MS.

-

Upon completion, cool the mixture, and the product can be isolated by filtration and purified by recrystallization.

Caption: Nucleophilic substitution reaction for prothioconazole intermediate synthesis.

The Favorskii Rearrangement: A Theoretical Pathway

The Favorskii rearrangement is a characteristic reaction of α-halo ketones that possess at least one α'-hydrogen, leading to carboxylic acid derivatives.[4] Given that this compound has enolizable protons on the chloromethyl group, it is a potential substrate for this rearrangement under basic conditions. While no specific experimental studies on this reaction for this particular molecule were found in the literature, the mechanism can be predicted based on established principles.

The reaction would likely proceed through the formation of a highly strained bicyclic cyclopropanone intermediate. Subsequent nucleophilic attack by a base (e.g., hydroxide or alkoxide) would lead to the opening of this intermediate to form a more stable carbanion, ultimately yielding a cyclopropylacetic acid derivative. The regioselectivity of the ring opening would be a key point of investigation.

Caption: Hypothetical pathway for Lewis acid-mediated ring-opening.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the identification and quality control of this compound.

-

¹H NMR Spectroscopy: A patent provides the following experimental data: ¹H NMR (400MHz, CDCl₃) δ ppm: 4.54 (s, 1H), 1.62 (m, 2H), 1.36 (m, 2H). [5]The singlet at 4.54 ppm corresponds to the proton of the chloromethyl group, which is significantly deshielded by the adjacent carbonyl and chlorine atom. The multiplets in the upfield region (1.62 and 1.36 ppm) are characteristic of the diastereotopic protons on the cyclopropane ring. [4]* ¹³C NMR Spectroscopy: While specific experimental data is not readily available in the cited literature, predictions can be made. One would expect signals for the carbonyl carbon (highly deshielded, ~200 ppm), the α-carbon of the chloromethyl group, the quaternary carbon of the cyclopropane ring bearing the chlorine atom, and the two methylene carbons of the cyclopropane ring.

-

Mass Spectrometry: LC-MS data from a patent shows a peak at [M+H]⁺: 154.0019, corresponding to the protonated molecule. [5]

Conclusion and Future Outlook

This compound is a molecule with a well-defined and critical role in the agrochemical industry, primarily as a building block for prothioconazole. Its reactivity is governed by the principles of α-haloketone chemistry and the chemistry of strained ring systems. While its nucleophilic substitution reactions are well-documented and industrially optimized, there remains an opportunity for further exploration of its potential in other transformations such as the Favorskii rearrangement and controlled ring-opening reactions. Such studies could unlock new synthetic pathways to novel and valuable chemical entities for applications in drug discovery and materials science. This guide provides a solid foundation of its known chemistry and offers a scientifically grounded perspective on its untapped synthetic potential.

References

- CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl)

-

Favorskii Rearrangement. (2022, March 24). One Chemistry. [Link]

-

Ji, H., Niu, Y., Liu, D., Wang, W., & Dai, C. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47. [Link]

-

Synthesis of the Intermediate for Prothioconazole. (2017). Agrochemicals, 56(10), 723-725. [Link]

-

The Chemistry of Success: Understanding this compound. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Biblioteka Nauki. [Link]

-

Understanding Chemical Intermediates: A Deep Dive into this compound. Chemical Sourcing. [Link]

-

Favorskii rearrangement. Wikipedia. [Link]

-

Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane. Wiley Online Library. [Link]

-

Synthetic Routes and Applications of this compound. Chemical Synthesis. [Link]

- CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone.

-

Ethanone, 1-(1-chlorocyclopropyl)- | C5H7ClO | CID 13214306. PubChem. [Link]

-

Lewis Acid Catalyzed Cyclopropane Ring‐Opening‐Cyclization Cascade Using Thioureas as a N,N‐bisnucleophile: Synthesis of Bicyclic γ‐Lactams. Wiley Online Library. [Link]

-

13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. [Link]

-

Cas 120983-72-4,Ethanone, 2-chloro-1-(1-chlorocyclopropyl). LookChem. [Link]

-

13C NMR Spectroscopy. ChemConnections. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. [Link]

Sources

- 1. This compound 97% | CAS: 120983-72-4 | AChemBlock [achemblock.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. 120983-72-4|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | 120983-72-4 | Benchchem [benchchem.com]

- 5. CN114292178A - Synthetic method of 2-chloro-1- (1-chlorocyclopropyl) ethanone - Google Patents [patents.google.com]

- 6. This compound | 120983-72-4 [chemicalbook.com]

- 7. This compound | 120983-72-4 [sigmaaldrich.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electrophilicity and Synthetic Utility of 2-Chloro-1-(1-chlorocyclopropyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-1-(1-chlorocyclopropyl)ethanone (CAS No. 120983-72-4) is a bifunctional chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its unique molecular architecture, featuring two distinct electrophilic centers—an α-chloro ketone system and a gem-dichlorocyclopropyl moiety—confers a nuanced reactivity profile that is instrumental in the synthesis of complex molecular frameworks. This guide provides a comprehensive analysis of the compound's electrophilic nature, grounded in fundamental principles of organic chemistry, and offers field-proven insights into its application, particularly as a key precursor to the broad-spectrum fungicide, prothioconazole.[1][4][5]

Introduction: The Strategic Importance of α-Halo Ketones and Cyclopropyl Motifs

In the landscape of modern organic synthesis, α-halo ketones are established as exceptionally versatile intermediates.[6] The presence of a halogen atom adjacent to a carbonyl group creates a potent electrophilic site at the α-carbon, rendering it susceptible to nucleophilic attack.[7] This reactivity is foundational to the construction of a vast array of organic molecules, including many heterocyclic systems at the core of pharmaceutical agents.[7]

Simultaneously, the cyclopropyl group has gained prominence as a "bioisostere" or "metabolic stabilizer" in drug design.[1] Its rigid, three-dimensional structure can enhance binding affinity to biological targets and improve metabolic stability, making it a desirable feature in active pharmaceutical ingredients (APIs).[1] The title compound, this compound, synergistically combines these two valuable motifs, offering a powerful tool for synthetic chemists.

Section 1: A Structural Analysis of Electrophilic Centers

The reactivity of this compound is dictated by the electronic properties of its key functional groups. The molecule possesses three primary sites susceptible to nucleophilic attack, each with a distinct reactivity profile.

-